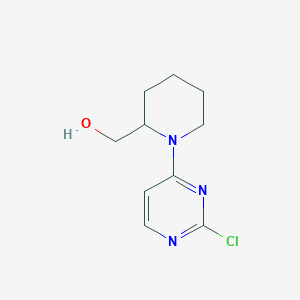

(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol

Description

Crystallographic Characterization and Conformational Dynamics

The crystallographic analysis of structurally related piperidine-pyrimidine compounds provides valuable insights into the conformational preferences and solid-state arrangements of this compound. Based on comparative structural studies of analogous compounds, the piperidine ring in this molecular system typically adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. The chloropyrimidine moiety exhibits planar geometry characteristic of aromatic heterocycles, with the chlorine substituent influencing both electronic distribution and intermolecular packing arrangements.

Conformational analysis of related structures reveals that the connection between the pyrimidine and piperidine rings introduces significant rotational freedom around the carbon-nitrogen bond. This rotational flexibility allows for multiple conformational states, with the preferred conformations being determined by a combination of steric interactions, electronic effects, and crystal packing forces. The hydroxymethyl group at position 2 of the piperidine ring introduces additional conformational complexity, as this substituent can adopt different orientations relative to the piperidine ring plane.

Crystal structure determinations of similar compounds demonstrate that the torsion angles between the pyrimidine and piperidine planes vary significantly depending on the specific substitution pattern and crystal packing environment. The presence of the chlorine atom at position 2 of the pyrimidine ring creates an electron-deficient region that influences the overall molecular geometry and intermolecular interactions. Temperature-dependent studies on related systems suggest that these compounds exhibit moderate conformational flexibility in solution, with barriers to rotation that are typical for carbon-nitrogen single bonds connecting aromatic and aliphatic systems.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical investigations of chloropyrimidine-piperidine hybrid systems reveal distinctive electronic characteristics that govern their chemical behavior and reactivity patterns. The electronic structure of this compound is dominated by the electron-withdrawing effects of both the pyrimidine nitrogen atoms and the chlorine substituent, creating a significant electronic asymmetry within the molecule. Density functional theory calculations on related structures indicate that the highest occupied molecular orbital is primarily localized on the piperidine nitrogen atom, while the lowest unoccupied molecular orbital is concentrated on the pyrimidine ring system.

The chlorine substituent at position 2 of the pyrimidine ring significantly influences the electronic distribution throughout the molecule. This halogen atom withdraws electron density through both inductive and resonance effects, creating a positively polarized region that affects both intramolecular stability and intermolecular interactions. Calculated electrostatic potential maps for similar compounds show that the pyrimidine ring exhibits significant positive electrostatic potential, particularly in the vicinity of the carbon atoms adjacent to the nitrogen atoms.

Natural bond orbital analysis of structurally analogous systems reveals that the piperidine nitrogen atom serves as the primary electron-donating center within the molecule. The hydroxymethyl group contributes additional electron density through its oxygen atom, creating a region of negative electrostatic potential that can participate in hydrogen bonding interactions. The calculated dipole moment of related compounds ranges from 2.5 to 4.2 Debye units, indicating substantial molecular polarity that influences solubility characteristics and intermolecular interactions.

Hydrogen Bonding Patterns and Non-Covalent Interactions

The hydrogen bonding capabilities of this compound are determined by the presence of multiple hydrogen bond donor and acceptor sites within its molecular structure. The hydroxymethyl group provides both a hydrogen bond donor through its hydroxyl proton and a hydrogen bond acceptor through its oxygen atom, enabling the formation of extensive hydrogen bonding networks in both solid state and solution environments. The piperidine nitrogen atom serves as a hydrogen bond acceptor when protonated and as a potential hydrogen bond donor in its neutral form.

Crystallographic studies of related piperidine-pyrimidine systems reveal characteristic hydrogen bonding patterns that stabilize the crystal lattice. The most common intermolecular interactions involve hydroxyl-nitrogen hydrogen bonds, where the hydroxymethyl group forms bridges between adjacent molecules through the pyrimidine nitrogen atoms. These interactions create extended chain structures or two-dimensional networks depending on the specific molecular arrangement and crystal symmetry.

The chlorine substituent on the pyrimidine ring participates in weak halogen bonding interactions, which contribute to the overall crystal packing stability. Halogen bonds involving chlorine atoms typically exhibit bond lengths of 3.0-3.5 Ångströms and bond angles approaching linearity. These interactions, while weaker than conventional hydrogen bonds, play a significant role in determining the preferred molecular orientations in the crystalline state.

Analysis of intermolecular contact distances in related crystal structures reveals that the dominant non-covalent interactions include nitrogen-hydrogen contacts ranging from 2.8 to 3.2 Ångströms, oxygen-hydrogen contacts of 2.6 to 3.0 Ångströms, and chlorine-hydrogen contacts of 3.1 to 3.5 Ångströms. The combination of these various interaction types creates a complex three-dimensional network that determines the mechanical and thermal properties of the crystalline material.

Comparative Analysis with Analogous Piperidine-Pyrimidine Hybrids

Structural comparison with closely related piperidine-pyrimidine hybrid compounds reveals important structure-activity relationships and helps elucidate the unique characteristics of this compound. The compound shares significant structural similarities with (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol, differing primarily in the position of the chlorine substituent and the hydroxymethyl group. This positional variation leads to distinct electronic properties and hydrogen bonding patterns.

Analysis of molecular geometry parameters reveals that the pyrimidine-piperidine connection geometry is consistent across this class of compounds, with carbon-nitrogen bond lengths typically ranging from 1.45 to 1.48 Ångströms. The bond angles around the connecting nitrogen atom vary from 116° to 122°, reflecting the sp³ hybridization and the influence of neighboring substituents. The presence of different substituents on either the pyrimidine or piperidine rings causes systematic changes in these geometric parameters.

Comparative physicochemical property analysis demonstrates that the position of the chlorine substituent significantly influences molecular polarity and solubility characteristics. Compounds with chlorine at position 2 of the pyrimidine ring exhibit different electronic distribution patterns compared to those with chlorine at position 6, leading to altered hydrogen bonding capabilities and crystal packing arrangements. The hydroxymethyl group position also affects these properties, with substitution at position 2 of the piperidine ring providing different spatial arrangements compared to position 4 substitution.

The substitution pattern variations among these related compounds demonstrate how subtle structural modifications can lead to significant changes in molecular properties and potential biological activities. The electron-withdrawing nature of the chloropyrimidine moiety influences the basicity of the piperidine nitrogen atom, which in turn affects protonation behavior and salt formation capabilities. These structural differences have important implications for pharmacokinetic properties, receptor binding affinities, and metabolic stability profiles.

Spectroscopic data comparison reveals characteristic patterns that allow for structure identification and confirmation. Nuclear magnetic resonance spectroscopy shows distinct chemical shift patterns for the pyrimidine protons, with the proton at position 5 typically appearing at 7.2-7.4 parts per million and the proton at position 6 appearing at 8.2-8.6 parts per million. The piperidine ring protons exhibit characteristic multipicity patterns that depend on the substitution pattern and stereochemistry around the ring system.

Properties

IUPAC Name |

[1-(2-chloropyrimidin-4-yl)piperidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c11-10-12-5-4-9(13-10)14-6-2-1-3-8(14)7-15/h4-5,8,15H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLIHMRFDBXSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

The most common and direct preparation method involves the nucleophilic substitution of 2-chloropyrimidine with a piperidin-2-ylmethanol derivative:

$$

\text{2-Chloropyrimidine} + \text{piperidin-2-ylmethanol} \xrightarrow{\text{base, solvent}} (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol

$$

- The piperidine nitrogen acts as a nucleophile attacking the electrophilic 4-position of 2-chloropyrimidine, displacing a chlorine atom.

- Reaction conditions typically involve mild bases and polar aprotic solvents to enhance nucleophilicity and solubility.

Reagents and Conditions

| Component | Role | Typical Conditions |

|---|---|---|

| 2-Chloropyrimidine | Electrophilic aromatic substrate | Used in slight excess or equimolar |

| Piperidin-2-ylmethanol | Nucleophile | Often synthesized or purchased; reacts via piperidine nitrogen |

| Base (e.g., potassium carbonate, triethylamine) | To deprotonate and activate nucleophile | Room temperature to reflux |

| Solvent (e.g., DMF, acetonitrile) | Polar aprotic solvent to dissolve reactants | 60–85 °C typical |

Yields and Purification

- Yields reported vary depending on reaction conditions and purity of starting materials but generally range from moderate to high (60–85%).

- Purification is commonly performed by silica gel chromatography or recrystallization.

Supporting Data

| Parameter | Data |

|---|---|

| Molecular Weight | 227.69 g/mol |

| CAS Number | 1250197-70-6 |

| Purity | >95% (post purification) |

| Characterization | NMR, HRMS, UPLC/MS confirm structure |

Alternative Synthetic Approaches and Related Pyrimidine Derivative Syntheses

While direct substitution is the primary method, related literature on pyrimidine derivatives provides insight into alternative or supporting synthetic strategies that may be adapted or optimized for this compound.

Use of Halogenated Pyrimidine Precursors

- Preparation of various chloropyrimidine derivatives often involves selective halogenation or substitution on the pyrimidine ring, which can then be coupled with piperidine derivatives.

- For example, synthesis of 2,6-dichloropyrimidinyl compounds via halogenation followed by nucleophilic substitution has been reported, indicating that controlling halogen positions is crucial for selectivity.

Functional Group Transformations on Piperidine Ring

- Introduction of the hydroxymethyl group on the piperidine ring can be achieved by selective hydroxymethylation of piperidine or via reduction of corresponding aldehyde or ester intermediates.

- This step is often conducted prior to coupling with the pyrimidine moiety to ensure the functional group is stable under substitution conditions.

Stepwise Synthesis Example (Hypothetical)

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydroxymethylation of piperidine | Formaldehyde, base, solvent | 75–80 | Introduces CH2OH group |

| 2 | Nucleophilic substitution with 2-chloropyrimidine | Base, DMF, 60–85 °C | 65–85 | Forms target compound |

| 3 | Purification | Chromatography or recrystallization | — | Ensures >95% purity |

Adapted from pyrimidine and piperidine derivative syntheses

Analytical and Characterization Data Supporting Preparation

- NMR Spectroscopy: Confirms substitution pattern on pyrimidine ring and presence of hydroxymethyl group on piperidine.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and exact mass.

- Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS): Used to monitor reaction progress and purity.

- InChI and SMILES Strings: Provide unambiguous molecular identification for database referencing.

Summary Table of Preparation Methods

| Method No. | Key Step | Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Direct nucleophilic substitution | 2-Chloropyrimidine + piperidin-2-ylmethanol, base, polar aprotic solvent, 60–85 °C | 60–85% | Straightforward, scalable | Requires careful control of substitution to avoid side reactions |

| 2 | Stepwise functionalization | Hydroxymethylation followed by substitution | 65–80% | Allows functional group introduction before coupling | More steps, longer synthesis time |

| 3 | Halogenation and substitution | Halogenated pyrimidine intermediates | Variable | Enables selective substitution | Requires synthesis of halogenated intermediates |

Chemical Reactions Analysis

Types of Reactions

(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloropyrimidine moiety can be reduced to form the corresponding amine.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products

Oxidation: Formation of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)formaldehyde or (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)carboxylic acid.

Reduction: Formation of (1-(2-Aminopyrimidin-4-yl)piperidin-2-yl)methanol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol typically involves:

- Nucleophilic Substitution : The reaction of 2-chloropyrimidine with piperidine derivatives in the presence of bases such as sodium hydride or potassium carbonate.

- Solvents : Commonly performed in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production

In industrial settings, continuous flow reactors are often utilized to ensure consistent product quality. Automated systems for reagent addition and temperature control are employed to optimize reaction conditions.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its applications include:

- Antimicrobial Activity : Exhibits significant efficacy against various bacterial and fungal strains, attributed to the presence of the chloropyrimidine group.

- Antiviral Properties : Preliminary studies suggest it may inhibit viral replication by interfering with viral enzymes or receptors.

- Anticancer Activity : In vitro studies indicate the compound can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Biological Mechanism of Action

The mechanism of action involves interactions with molecular targets in biological systems. The chloropyrimidine moiety can engage with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The piperidine ring enhances binding affinity and specificity, while the methanol group may participate in hydrogen bonding, stabilizing these interactions.

Anticancer Mechanism Study

A study explored the effects of this compound on human cancer cell lines. Findings demonstrated that the compound significantly reduced cell viability and induced apoptosis via caspase activation pathways, suggesting its potential as a lead compound for developing new anticancer therapies.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol involves its interaction with specific molecular targets in biological systems. The chloropyrimidine moiety can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrimidine Analogs

(1-(5-Bromopyrimidin-2-yl)piperidin-3-yl)methanol

- Structure : Replaces the 2-chloropyrimidine with a 5-bromopyrimidine ring.

- Molecular Formula : C₉H₁₃BrN₃O.

- Key Differences : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine.

- Similarity Score : 0.89 (structural similarity to the target compound) .

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Core Heterocycle Variations

(1-(4-((4-Methoxybenzyl)amino)quinazolin-2-yl)piperidin-2-yl)methanol (9c)

- Structure: Quinazoline core instead of pyrimidine, with a 4-methoxybenzylamino substituent.

- Molecular Formula : C₂₄H₂₇N₅O₂.

- This compound demonstrated pancreatic β-cell protective activity in preclinical studies .

(S)-(1-(4-((3-Bromophenethyl)amino)quinazolin-2-yl)pyrrolidin-2-yl)methanol (5h)

- Structure : Pyrrolidine replaces piperidine, and a 3-bromophenethyl group is attached to quinazoline.

Biological Activity

(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloropyrimidine moiety and a hydroxymethyl group. Its structural formula can be represented as follows:

This unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The chloropyrimidine moiety can engage with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The piperidine ring enhances the compound’s binding affinity and specificity towards its targets, while the methanol group may participate in hydrogen bonding, stabilizing these interactions.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. The presence of the chloropyrimidine group is particularly noted for enhancing antibacterial efficacy .

2. Antiviral Properties

The compound has been studied for its potential antiviral effects. Preliminary findings suggest that it may inhibit viral replication through mechanisms involving interference with viral enzymes or receptors .

3. Anticancer Activity

In vitro studies have demonstrated that this compound shows promise as an anticancer agent. It appears to affect cell proliferation and induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Antiviral | Inhibits viral replication | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study: Anticancer Mechanism

A study explored the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis via caspase activation pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies targeting specific molecular pathways involved in tumor progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and pyrimidine rings can significantly influence the biological activity of the compound. For instance, substituting different functional groups on the chloropyrimidine moiety has been shown to enhance both antimicrobial and anticancer activities .

Q & A

Q. What are the recommended synthetic routes for (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Piperidine Functionalization : React 2-chloropyrimidine derivatives with piperidinemethanol intermediates under reflux in solvents like n-BuOH, using DIEA (N,N-diisopropylethylamine) as a base to facilitate substitution at the pyrimidine's 4-position. This method is adapted from protocols used for analogous quinazoline derivatives .

- Hydroxymethylation : Introduce the hydroxymethyl group via formaldehyde-mediated nucleophilic substitution on pre-functionalized pyrimidine intermediates, as described for structurally similar pyrimidine-methanol compounds .

- Purification : Use column chromatography (e.g., Combiflash) or preparative HPLC to isolate the product, with typical yields ranging from 40% to 70% depending on reaction optimization .

Q. How is this compound characterized in academic research?

- Methodological Answer :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm regiochemistry and purity. Key signals include:

- Piperidine protons (δ 1.5–3.5 ppm, multiplet patterns).

- Pyrimidine aromatic protons (δ 8.0–8.5 ppm).

- Methanol hydroxyl proton (δ 1.5–2.5 ppm, broad singlet) .

- Mass Spectrometry : Use LC-MS or HRMS to verify molecular weight (theoretical MW: ~239.7 g/mol). Expected [M+H]⁺ peaks should align with the formula C₁₀H₁₂ClN₃O .

- LogP Analysis : Experimental logP values (e.g., ~2.3 for analogous compounds) can predict solubility in polar solvents like ethanol or DMSO .

Advanced Research Questions

Q. How can reaction yields for this compound be optimized in multi-step syntheses?

- Methodological Answer :

- Temperature Control : Maintain reflux conditions (80–100°C) in n-BuOH to enhance reaction kinetics while minimizing side reactions (e.g., hydrolysis of the chloropyrimidine group) .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions involving piperidine intermediates, as demonstrated in pyrimidinyl biphenylurea syntheses .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with alcohols (n-BuOH) to balance solubility and reactivity. Alcohols often reduce byproduct formation in substitution reactions .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The chloropyrimidine moiety may act as a hinge-binding motif in kinase inhibition .

- QSAR Modeling : Correlate structural features (e.g., Cl atom electronegativity, piperidine ring conformation) with activity data from analogous compounds. For example, pyrimidine derivatives show affinity for cannabinoid receptors in allosteric modulation studies .

- MD Simulations : Assess stability of the methanol group in aqueous environments using GROMACS. Solubility issues may arise from the logP ~2.3, requiring formulation adjustments for in vivo studies .

Q. How can structural discrepancies in crystallographic vs. solution-phase data be resolved?

- Methodological Answer :

- X-ray Crystallography : Compare experimental bond lengths and angles (e.g., piperidine chair conformation) with DFT-optimized structures. For example, torsional angles in pyrimidine-piperidine hybrids often deviate by <5° between calculated and observed values .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational flexibility in the piperidine ring, which may explain differences in solid-state vs. solution structures .

Q. What strategies address poor aqueous solubility for in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.

- Prodrug Design : Convert the methanol group to a phosphate ester (e.g., using phosphoryl chloride), which hydrolyzes in physiological conditions .

- Micellar Encapsulation : Test surfactants like Tween-80 or Cremophor EL to enhance dispersion, leveraging the compound's moderate logP .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.